(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxymethoxy group and the hydroxyl group. One common method involves the bromination of 2-(ethoxymethoxy)phenyl ethan-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethoxymethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-chloro-2-(ethoxymethoxy)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-[4-fluoro-2-(ethoxymethoxy)phenyl]ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-[4-iodo-2-(ethoxymethoxy)phenyl]ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
1604451-78-6 |
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Molecular Formula |
C11H15BrO3 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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